molecular formula C18H13FN4S B15011288 (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B15011288
M. Wt: 336.4 g/mol
InChI Key: IMHRCUCCVYFVFX-XQNSMLJCSA-N
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Description

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent group.

Scientific Research Applications

(2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique chemical structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile include other thiazole derivatives and compounds with fluorophenyl or methylphenyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C18H13FN4S

Molecular Weight

336.4 g/mol

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C18H13FN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+

InChI Key

IMHRCUCCVYFVFX-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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